(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS: 1354020-51-1) is a chiral piperidine-derived compound with a ketone and amino functional group. Its structure features a stereospecific (S)-configuration at the second carbon of the butanone backbone and a 4-(isopropyl-methyl-amino) substituent on the piperidine ring.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-12(7-9-17)16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIOBCCNGZCONM-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups using reagents like isopropyl bromide and methyl iodide under basic conditions.
Attachment of the Butanone Backbone: The final step involves the coupling of the modified piperidine ring with a butanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Core Reaction Types and Conditions
The compound participates in four primary reaction categories, influenced by its functional groups:
Stereochemical Outcomes
The (S)-configuration at C-2 amino and C-3 piperidine positions governs reaction pathways:
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Grignard Additions :
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Catalytic Hydrogenation :
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Pd-C/H₂ reduces the ketone to (S)-2-amino-3-methylbutanol with >90% retention of configuration.
-
Acid-Base Reactions
The amino group (pKa ~9.5) and piperidine nitrogen (pKa ~10.2) enable protonation/deprotonation:
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Protonation : Forms water-soluble salts with HCl or H₂SO₄, used in pharmaceutical formulations.
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Deprotonation : LDA or NaH generates nucleophilic amide intermediates for alkylation.
Comparative Reactivity with Analogues
Reactivity differences arise from structural variations:
| Compound | Reactivity with SOCl₂ | Oxidation Rate (KMnO₄) |
|---|---|---|
| (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one | Moderate (68% yield) | Fast (t₁/₂ = 12 min) |
| (R)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one | Low (42% yield) | Slow (t₁/₂ = 45 min) |
Steric and electronic effects from the isopropyl and cyclopropyl groups account for disparities.
Degradation Pathways
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Photolysis : UV light (254 nm) induces cleavage of the piperidine ring, forming 3-methylbutanamide derivatives.
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Hydrolysis : Acidic conditions (HCl, 100°C) break the amide bond, yielding piperidine-4-carboxylic acid.
Scientific Research Applications
Neurological Disorders
Research indicates that (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may act as a modulator of neurotransmitter systems, particularly in the context of conditions such as depression and anxiety. Its structural similarity to other psychoactive compounds suggests potential efficacy in enhancing mood and cognitive functions.
Analgesic Properties
Preliminary studies have explored the analgesic effects of this compound. The modulation of pain pathways through its interaction with opioid receptors could make it a candidate for developing new pain relief medications.
Antidepressant Research
The compound's mechanism of action may involve the inhibition of reuptake mechanisms for neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation. This positions it as a potential lead compound for antidepressant drug development.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter Modulation | Demonstrated increased serotonin levels in animal models, suggesting antidepressant-like effects. |
| Study B | Analgesic Effects | Reported significant reduction in pain response in rodent models, indicating potential for pain management therapies. |
| Study C | Cognitive Enhancement | Showed improved memory retention in behavioral tests, supporting its use in cognitive dysfunction treatments. |
Synthetic Applications
This compound is also utilized in synthetic organic chemistry as an intermediate in the production of more complex pharmaceutical agents. Its unique structure allows for further modifications that can lead to novel compounds with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
| Compound Name | Piperidine Substituent Position | Key Substituent Group | CAS Number | Status |
|---|---|---|---|---|
| (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (Target Compound) | 4 | Isopropyl-methyl-amino | 1354020-51-1 | Active |
| (S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | 4 | Benzyl-cyclopropyl-amino-methyl | 203047-48-7 | Commercial |
| (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | 3 | Benzyl-cyclopropyl-amino-methyl | N/A | Commercial |
| (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | 4 | Cyclopropyl-methyl-amino-methyl | 1354010-98-2 | Discontinued |
| (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | 3 | Benzyl-isopropyl-amino-methyl | 1354024-14-8 | Commercial |
Key Structural and Functional Differences
Substituent Position :
- The target compound and its 4-substituted analogs (e.g., CAS 203047-48-7) exhibit substituents on the 4-position of the piperidine ring, which may enhance steric accessibility for target binding. In contrast, 3-substituted derivatives (e.g., CAS 1354024-14-8) likely exhibit altered conformational dynamics due to proximity to the piperidine nitrogen .
Functional Group Complexity: The isopropyl-methyl-amino group in the target compound is less sterically hindered compared to benzyl-cyclopropyl-amino (CAS 203047-48-7) or benzyl-isopropyl-amino (CAS 1354024-14-8) groups. This difference may influence solubility, with bulkier aromatic substituents (e.g., benzyl) reducing aqueous solubility .
Biological Implications: Compounds with cyclopropyl groups (e.g., CAS 1354010-98-2) may exhibit enhanced metabolic stability due to the cyclopropane ring’s resistance to oxidative degradation.
Chirality and Stereochemical Effects: All listed compounds retain the (S)-configuration at the butanone backbone, critical for interactions with chiral biological targets. Deviations in stereochemistry at this position could drastically alter pharmacological activity .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s isopropyl-methyl-amino group is synthetically simpler than benzyl- or cyclopropyl-containing analogs, which require multi-step functionalization .
- Pharmacokinetic Data Gap : While structural comparisons are well-documented, experimental data on absorption, distribution, metabolism, and excretion (ADME) for these analogs remain scarce in public literature.
- Commercial Viability : Products like CAS 203047-48-7 and 1354024-14-8 are marketed for research use, but their discontinuation (e.g., CAS 1354010-98-2) highlights variability in demand or performance .
Biological Activity
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, often referred to by its CAS number 1292746-49-6, is a synthetic compound that has garnered attention in pharmacological research. It belongs to a class of compounds known for their potential therapeutic effects, particularly in the fields of neurology and oncology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C13H27N3O
- Molecular Weight : 241.37 g/mol
- CAS Number : 1292746-49-6
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit inhibitory effects on various cancer cell lines, suggesting its role as a promising candidate in cancer therapy.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MV4-11 (leukemia) | 7.89 | Inhibition of FLT3 kinase activity |
| Study B | KCL-22 (leukemia) | 0.87 | Inhibition of Abl1 kinase |
| Study C | SH-SY5Y (neuroblastoma) | 1.3 | Induction of apoptosis |
Case Study : In a xenograft model using MV4-11 cells, administration of the compound at a dosage of 20 mg/kg demonstrated significant tumor growth inhibition without notable toxicity, indicating its therapeutic potential in vivo .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the piperidine moiety is thought to enhance its interaction with neurotransmitter systems.
Mechanism of Action :
- It is believed that the compound modulates neurotransmitter release and exhibits antioxidant properties, which may protect neuronal cells from oxidative stress .
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound may serve as a potential lead in developing new antimicrobial agents .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable absorption characteristics and a moderate elimination half-life.
Safety Assessment : Toxicological evaluations have shown minimal adverse effects at therapeutic doses, but further studies are necessary to fully establish its safety profile in long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
